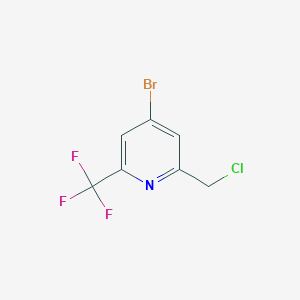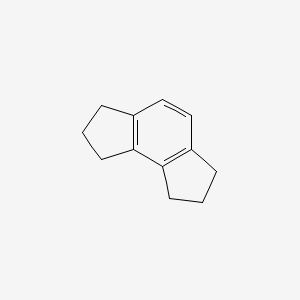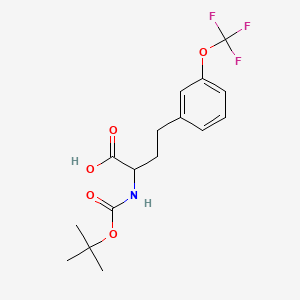
(R)-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butoxycarbonylamino group and a trifluoromethoxy-phenyl group, which contribute to its distinct reactivity and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the trifluoromethoxy-phenyl group through a series of coupling reactions. The final step involves the formation of the butyric acid moiety under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy-phenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and optimize its use in research and industry.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Tert-butoxycarbonylamino-4-phenyl-butyric acid: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.
®-2-Tert-butoxycarbonylamino-4-(3-methoxy-phenyl)-butyric acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in chemical behavior and applications.
Uniqueness
®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various fields of research.
Propriétés
Formule moléculaire |
C16H20F3NO5 |
|---|---|
Poids moléculaire |
363.33 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-12(13(21)22)8-7-10-5-4-6-11(9-10)24-16(17,18)19/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,22) |
Clé InChI |
AFESZHHCXIMORT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


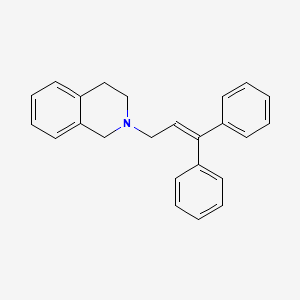


![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
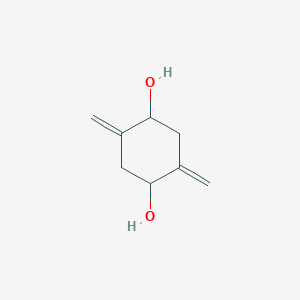

![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
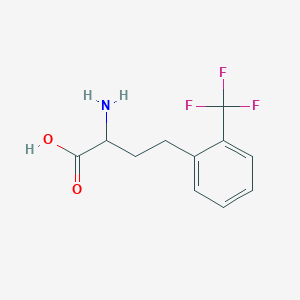
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)

![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
